Cas no 931614-09-4 (Benzeneacetic acid, 2-chloro-6-fluoro-, 2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethyl ester)
![Benzeneacetic acid, 2-chloro-6-fluoro-, 2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethyl ester structure](https://ja.kuujia.com/scimg/cas/931614-09-4x500.png)
Benzeneacetic acid, 2-chloro-6-fluoro-, 2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethyl ester 化学的及び物理的性質
名前と識別子
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- Benzeneacetic acid, 2-chloro-6-fluoro-, 2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethyl ester
- Z18392744
- EN300-26685387
- 931614-09-4
- AKOS001357095
- [(1-cyano-1-cyclopropylethyl)carbamoyl]methyl 2-(2-chloro-6-fluorophenyl)acetate
-
- インチ: 1S/C16H16ClFN2O3/c1-16(9-19,10-5-6-10)20-14(21)8-23-15(22)7-11-12(17)3-2-4-13(11)18/h2-4,10H,5-8H2,1H3,(H,20,21)
- InChIKey: DOAKWMSHZHQVKA-UHFFFAOYSA-N
- SMILES: C1(CC(OCC(NC(C#N)(C2CC2)C)=O)=O)=C(F)C=CC=C1Cl
計算された属性
- 精确分子量: 338.0833482g/mol
- 同位素质量: 338.0833482g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 23
- 回転可能化学結合数: 7
- 複雑さ: 517
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.5
- トポロジー分子極性表面積: 79.2Ų
Benzeneacetic acid, 2-chloro-6-fluoro-, 2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26685387-0.05g |
931614-09-4 | 90% | 0.05g |
$212.0 | 2023-09-12 |
Benzeneacetic acid, 2-chloro-6-fluoro-, 2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethyl ester 関連文献
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Benzeneacetic acid, 2-chloro-6-fluoro-, 2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethyl esterに関する追加情報
Benzeneacetic Acid, 2-Chloro-6-Fluoro-, 2-[(1-Cyano-1-Cyclopropylethyl)Amino]-2-Oxoethyl Ester: A Comprehensive Overview
The compound with CAS No. 931614-09-4, commonly referred to as Benzeneacetic acid, 2-chloro-6-fluoro-, 2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethyl ester, is a highly specialized organic compound with significant applications in the field of pharmaceutical chemistry. This compound has garnered attention due to its unique structural features and potential therapeutic benefits. Recent studies have highlighted its role in drug development, particularly in the design of bioactive molecules targeting specific cellular pathways.
Benzeneacetic acid serves as the core structure of this compound, with substituents at the 2-chloro and 6-fluoro positions on the benzene ring. These halogen substitutions are strategically placed to enhance the compound's stability and bioavailability. The ester group attached to the benzeneacetic acid moiety introduces additional functional diversity, enabling interactions with various biological systems. The presence of a cyano group and a cyclopropyl group in the side chain further contributes to the compound's unique chemical properties, making it a valuable substrate for medicinal chemistry research.
Recent advancements in synthetic chemistry have facilitated the efficient synthesis of this compound. Researchers have employed novel catalytic methods and optimized reaction conditions to achieve high yields and purity levels. The use of green chemistry principles in these syntheses has also been emphasized, aligning with global efforts to reduce environmental impact in pharmaceutical manufacturing.
The pharmacological profile of Benzeneacetic acid, 2-chloro-6-fluoro-, 2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethyl ester has been extensively studied. In vitro assays have demonstrated its ability to modulate key enzymes and receptors involved in disease pathways, such as kinases and G-protein coupled receptors (GPCRs). Preclinical studies have further revealed its potential as an anti-inflammatory and anti-cancer agent, with promising results in animal models of chronic inflammation and solid tumors.
The structural versatility of this compound allows for extensive modification, enabling researchers to explore its potential as a lead molecule for drug discovery. For instance, variations in the substituents on the benzene ring or modifications to the ester group can significantly alter its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). These modifications are critical for optimizing drug candidates for clinical use.
From an industrial perspective, the synthesis and characterization of this compound represent a significant milestone in organic synthesis. Its inclusion in various chemical databases and its citation in peer-reviewed journals underscore its importance in contemporary chemical research. Moreover, its integration into high-throughput screening (HTS) platforms has accelerated its evaluation as a potential therapeutic agent.
In conclusion, Benzeneacetic acid, 2-chloro-6-fluoro-, 2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethyl ester stands out as a promising compound with vast potential in pharmaceutical applications. Its unique structure, combined with cutting-edge synthetic methodologies and pharmacological insights, positions it as a key player in the development of innovative therapeutic solutions.
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